molecular formula C5H3N3O4 B082861 3,4-Dinitropyridine CAS No. 14916-69-9

3,4-Dinitropyridine

Cat. No.: B082861
CAS No.: 14916-69-9
M. Wt: 169.1 g/mol
InChI Key: AGWLZVDRBYEOSR-UHFFFAOYSA-N
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Description

3,4-Dinitropyridine is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 4 positions on the pyridine ring This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry

Scientific Research Applications

3,4-Dinitropyridine has several scientific research applications:

Safety and Hazards

3,4-Dinitropyridine is considered hazardous . If inhaled, it is advised to move the victim to fresh air and give artificial respiration if necessary . In case of skin or eye contact, it is recommended to wash off with plenty of water and consult a doctor . It is also advised to avoid dust formation and ensure adequate ventilation when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitropyridine typically involves the nitration of pyridine or its derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which yields the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to obtain 3-nitropyridine, which can be further nitrated to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. For example, the nitration of pyridine N-oxide with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a continuous flow system can minimize the accumulation of highly energetic intermediates and enable safe scale-up .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dinitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst or other reducing agents like tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of 3,4-diaminopyridine.

    Substitution: Formation of substituted pyridines with various functional groups.

Mechanism of Action

The mechanism of action of 3,4-Dinitropyridine involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro groups also contribute to the compound’s electron-withdrawing properties, which can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    3,5-Dinitropyridine: Similar in structure but with nitro groups at the 3 and 5 positions.

    2,4-Dinitropyridine: Nitro groups at the 2 and 4 positions.

    2,6-Dinitropyridine: Nitro groups at the 2 and 6 positions.

Uniqueness of 3,4-Dinitropyridine: this compound is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different electronic and steric effects compared to other dinitropyridine derivatives, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

3,4-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-3-5(4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWLZVDRBYEOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376569
Record name 3,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14916-69-9
Record name 3,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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